molecular formula C12H16O4 B1202419 Diplodiol CAS No. 69199-05-9

Diplodiol

Cat. No. B1202419
CAS RN: 69199-05-9
M. Wt: 224.25 g/mol
InChI Key: BFQQKLXDPGTJKC-HQJQHLMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diplosporin is a pyranone.
Diplodiol is a natural product found in Stenocarpella macrospora with data available.

Scientific Research Applications

Neurotoxin from Stenocarpella Maydis

  • A study described the isolation of a neurotoxin named diplonine from cultures of the fungus Stenocarpella maydis, which induces neurological signs in guinea pigs similar to those observed in cattle and sheep suffering from diplodiosis, a neuromycotoxicosis. This toxin is associated with spongiform degeneration in the brain and could have implications for understanding the pathological mechanisms of fungal toxins in livestock (Snyman et al., 2011).

Drug Delivery Systems

  • Another study explored the encapsulation of the drug dipyridamole in polycaprolactone (PCL) using electrospinning to create a drug delivery system (DDS). This research is significant for its potential applications in biomedical engineering, showcasing how drugs can be effectively delivered to target areas, improving therapeutic outcomes (Repanas et al., 2016).

Database of Interacting Proteins (DIP)

  • The Database of Interacting Proteins (DIP) stands out as a valuable resource for the scientific community, documenting experimentally determined protein-protein interactions. This database aids in understanding protein functions and their interactions, which is crucial for various fields, including molecular biology and genetics (Xenarios et al., 2000; Xenarios et al., 2002).

Toxic Metabolites of Stenocarpella Maydis

  • Research into the cell death induced by toxic metabolites of Stenocarpella maydis, such as diplodiatoxin and dipmatol, contributes to the understanding of the mechanisms of action of these compounds on cellular models. This study could have implications for developing strategies to mitigate the effects of these toxins (Masango et al., 2015).

properties

CAS RN

69199-05-9

Product Name

Diplodiol

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

(5S,6R)-6-ethyl-5-hydroxy-3-(hydroxymethyl)-5,6,7,8-tetrahydrochromen-4-one

InChI

InChI=1S/C12H16O4/c1-2-7-3-4-9-10(11(7)14)12(15)8(5-13)6-16-9/h6-7,11,13-14H,2-5H2,1H3/t7-,11+/m1/s1

InChI Key

BFQQKLXDPGTJKC-HQJQHLMTSA-N

Isomeric SMILES

CC[C@@H]1CCC2=C([C@H]1O)C(=O)C(=CO2)CO

SMILES

CCC1CCC2=C(C1O)C(=O)C(=CO2)CO

Canonical SMILES

CCC1CCC2=C(C1O)C(=O)C(=CO2)CO

Other CAS RN

7143-89-7

synonyms

diplodiol
trans-6-ethyl-5-hydroxy-3-hydroxymethyl-5,6,7,8-tetrahydrochromone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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